2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is a synthetic organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a fluorine atom, a pyrrolidine sulfonyl group, and a carboxylic acid group attached to a biphenyl structure. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, pyrrolidine, and sulfonyl chloride.
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Sulfonylation: The pyrrolidine sulfonyl group is introduced through a reaction with pyrrolidine and sulfonyl chloride under basic conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may serve as a lead compound for the development of drugs targeting specific diseases.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Chemical Biology: The compound is used as a tool to investigate chemical biology processes, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in specific biological effects.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-fluoro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid and other fluorinated biphenyl derivatives share structural similarities.
Uniqueness: The presence of the fluorine atom and the pyrrolidine sulfonyl group in 2-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid may confer unique biological properties and reactivity compared to other similar compounds.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.
Properties
IUPAC Name |
3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZIZTXXHJDSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692318 |
Source
|
Record name | 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-09-9 |
Source
|
Record name | 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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